molecular formula C10H8O4 B14234240 5-Benzyl-1,3-dioxolane-2,4-dione CAS No. 421545-77-9

5-Benzyl-1,3-dioxolane-2,4-dione

Cat. No.: B14234240
CAS No.: 421545-77-9
M. Wt: 192.17 g/mol
InChI Key: GZGUUNXZPRWLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C10H8O4. It is a derivative of 1,3-dioxolane, featuring a benzyl group attached to the 5-position of the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzyl-1,3-dioxolane-2,4-dione can be synthesized through the ring-opening polymerization of O-carboxyanhydrides (OCAs). The process involves using a zinc alkoxide initiator to achieve highly efficient polymerization without significant epimerization . The reaction is typically carried out at low temperatures, around -70°C, to ensure high isoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced polymerization techniques and catalysts to produce the compound in large quantities. The scalability of the ring-opening polymerization process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 5-Benzyl-1,3-dioxolane-2,4-dione involves its polymerization through the ring-opening process. The zinc alkoxide initiator activates the monomer, leading to the formation of a polymer chain. The benzyl group can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1,3-dioxolane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo efficient ring-opening polymerization and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

421545-77-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-benzyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C10H8O4/c11-9-8(13-10(12)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

GZGUUNXZPRWLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.